Osteostatin (human)

Descripción

Propiedades

IUPAC Name |

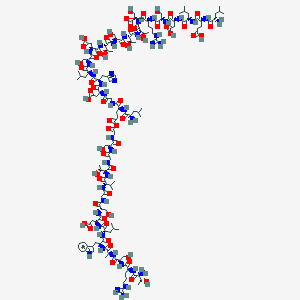

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]oxy-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H228N42O58/c1-58(2)33-73(143)113(213)162-77(28-30-104(210)241-105(211)49-157-116(216)89(50-185)161-97(198)47-156-134(234)108(66(15)193)183-135(235)107(63(11)12)180-98(199)48-155-117(217)90(51-186)174-126(226)86(41-101(204)205)171-121(221)81(36-61(7)8)168-123(223)83(38-70-44-153-75-24-20-19-23-72(70)75)166-112(212)64(13)159-129(229)91(52-187)175-118(218)76(25-21-31-151-141(146)147)164-133(233)106(145)65(14)192)115(215)154-46-96(197)160-85(40-100(202)203)125(225)170-84(39-71-45-150-57-158-71)124(224)169-82(37-62(9)10)122(222)176-93(54-189)131(231)173-88(43-103(208)209)128(228)181-109(67(16)194)136(236)178-94(55-190)132(232)182-111(69(18)196)138(238)184-110(68(17)195)137(237)179-95(56-191)140(240)242-139(239)79(26-22-32-152-142(148)149)165-130(230)92(53-188)177-127(227)87(42-102(206)207)172-120(220)80(35-60(5)6)167-119(219)78(27-29-99(200)201)163-114(214)74(144)34-59(3)4/h19-20,23-24,44-45,57-69,71,73-74,76-95,106-111,153,185-196H,21-22,25-43,46-56,143-145H2,1-18H3,(H,154,215)(H,155,217)(H,156,234)(H,157,216)(H,159,229)(H,160,197)(H,161,198)(H,162,213)(H,163,214)(H,164,233)(H,165,230)(H,166,212)(H,167,219)(H,168,223)(H,169,224)(H,170,225)(H,171,221)(H,172,220)(H,173,231)(H,174,226)(H,175,218)(H,176,222)(H,177,227)(H,178,236)(H,179,237)(H,180,199)(H,181,228)(H,182,232)(H,183,235)(H,184,238)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,146,147,151)(H4,148,149,152)/t64-,65+,66+,67+,68+,69+,71?,73-,74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,106-,107-,108-,109-,110-,111-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWYPOZJKVZDEZ-SZCRPAFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H228N42O58 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137348-10-8 | |

| Record name | Parathyroid hormone-related protein (107-139) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137348108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of the Osteostatin Peptide

For Researchers, Scientists, and Drug Development Professionals

[TOC]

Executive Summary

Osteostatin, a C-terminal fragment of Parathyroid Hormone-related Protein (PTHrP), has emerged as a significant modulator of bone metabolism. This technical guide provides a comprehensive overview of its discovery, history, and the key experimental findings that have elucidated its dual role in inhibiting bone resorption and stimulating bone formation. This document details the experimental protocols used in seminal studies, presents quantitative data in a structured format, and visualizes the known signaling pathways to support further research and drug development efforts in the field of bone biology and therapeutics.

Discovery and History

The journey to understanding Osteostatin began with studies into Parathyroid Hormone-related Protein (PTHrP), a polyhormone initially identified as the causative agent of humoral hypercalcemia of malignancy. While the N-terminal region of PTHrP shares homology with Parathyroid Hormone (PTH) and interacts with the PTH/PTHrP receptor (PTH1R), the biological functions of its other fragments were initially unknown.

In 1991, Fenton and colleagues made a pivotal discovery. While investigating the effects of various PTHrP fragments on bone resorption, they identified a potent inhibitory activity within the C-terminal region of the protein. They demonstrated that the fragment PTHrP(107-139) directly inhibited osteoclastic bone resorption. Further investigation pinpointed this activity to a highly conserved pentapeptide sequence, Thr-Arg-Ser-Ala-Trp (TRSAW) , corresponding to residues 107-111 of PTHrP. This pentapeptide was aptly named Osteostatin .[1]

Subsequent research confirmed that Osteostatin's effects were distinct from the N-terminal fragments of PTHrP, as it did not interact with the PTH1R. This indicated the existence of a novel, yet to be fully characterized, receptor for this C-terminal peptide on bone cells.

Biological Functions and Mechanism of Action

Osteostatin exhibits a dual regulatory role in bone remodeling, making it a molecule of significant interest for therapeutic applications. It acts as both an anti-resorptive and an anabolic agent.

Inhibition of Osteoclast Differentiation and Function

Osteostatin directly targets osteoclasts, the cells responsible for bone resorption. It has been shown to inhibit the differentiation of osteoclast precursors into mature, multinucleated osteoclasts in a concentration-dependent manner.[2][3][4][5] This inhibitory effect is primarily mediated through the modulation of the master regulator of osteoclastogenesis, the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[2][3][4][5]

Osteostatin treatment of osteoclast precursors leads to a decrease in the expression of NFATc1 and other key osteoclast-specific genes, including cathepsin K and osteoclast-associated Ig-like receptor (OSCAR).[2][3][4][5] Furthermore, it inhibits the nuclear translocation of NFATc1, a critical step in its activation.[2][3][4][5] Interestingly, while Osteostatin potently inhibits osteoclast differentiation, it does not appear to affect the resorptive activity of already mature osteoclasts.[2][3][4][5]

Stimulation of Osteoblast Proliferation and Differentiation

In addition to its anti-resorptive effects, Osteostatin also promotes bone formation by stimulating the proliferation and differentiation of osteoblasts, the bone-building cells. Studies have shown that PTHrP(107-139) and its active core, Osteostatin (PTHrP(107-111)), induce a dose-dependent increase in osteoblast cell number, DNA synthesis, and protein synthesis.[6]

The anabolic effects of Osteostatin are mediated through a distinct signaling pathway that involves an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC). Unlike the N-terminal PTHrP fragments, this signaling is independent of the PTH1R and cAMP pathways. The rise in intracellular calcium is rapid and has been shown to be sensitive to calcium channel blockers.

Quantitative Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Osteostatin and its parent fragment, PTHrP(107-139).

Table 1: In Vitro Effects of Osteostatin on Osteoclast Differentiation

| Cell Type | Treatment | Concentration Range | Effect | Reference |

| Human peripheral blood mononuclear cells | Osteostatin | 100 - 500 nM | Dose-dependent decrease in TRAP-positive multinucleated cells. | [2][3][4][5] |

| Human peripheral blood mononuclear cells | Osteostatin | 100, 250, 500 nM | Decreased mRNA levels of Cathepsin K, OSCAR, and NFATc1. | [2][3][4][5] |

Table 2: In Vitro Effects of PTHrP(107-139) and Osteostatin on Osteoblast Proliferation

| Cell Type | Treatment | Concentration Range | Effect | Reference |

| Fetal rat osteoblasts | PTHrP(107-139) | 10⁻¹⁰ M and greater | Dose-dependent increase in cell number, [³H]thymidine, and [³H]phenylalanine incorporation. | [6] |

| Fetal rat osteoblasts | PTHrP(107-111) | Not specified | Comparable effects on cell number, DNA, and protein synthesis to PTHrP(107-139). | [6] |

| Human osteoblast-like cells | hPTHrP(107-139) | 10 fM - 10 nM | Inhibition of [³H]thymidine incorporation. | [7] |

Table 3: In Vitro Effects of PTHrP(107-139) on Intracellular Calcium in Osteoblastic Cells

| Cell Line | Treatment | EC₅₀ | Effect | Reference |

| UMR 106 (rat osteosarcoma) | PTHrP(107-139) | ~0.1 pM | Rapid, dose-dependent increase in intracellular Ca²⁺. | [8] |

Table 4: In Vivo Effects of PTHrP(107-139) on Bone Parameters

| Animal Model | Treatment | Dose | Duration | Effect | Reference |

| Ovariectomized mice | PTHrP(107-139) | 80 µg/kg/day | 4 or 8 weeks | Decreased bone resorption markers, stimulated bone formation parameters. | [9] |

| Intact adult mice | PTHrP(107-139) | 4 x 10⁻¹³ - 4 x 10⁻⁹ mol | 5 consecutive days | Significant decreases in osteoclast number and perimeter. | [4][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Osteostatin research.

Osteoclast Differentiation Assay

Objective: To assess the effect of Osteostatin on the differentiation of osteoclast precursors.

Cell Source: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow macrophages (BMMs).

Protocol (adapted from[2][3][4][5]):

-

Cell Isolation and Culture:

-

Isolate PBMCs from healthy human donors by Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in α-MEM supplemented with 10% FBS and 25 ng/mL M-CSF.

-

After 24 hours, remove non-adherent cells and continue to culture adherent cells (osteoclast precursors) in the presence of 25 ng/mL M-CSF.

-

-

Induction of Osteoclast Differentiation:

-

To induce differentiation, culture the osteoclast precursors in α-MEM with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL.

-

Simultaneously, treat the cells with varying concentrations of Osteostatin (e.g., 100, 250, 500 nM) or vehicle control.

-

Culture for 7-9 days, replacing the medium every 2-3 days.

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

After the culture period, fix the cells with 4% paraformaldehyde for 10 minutes.

-

Stain for TRAP activity using a commercially available kit (e.g., Sigma-Aldrich, Cat. No. 387A).

-

Counterstain with hematoxylin (B73222) to visualize nuclei.

-

-

Quantification:

-

Count TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope.

-

Express the results as the number of osteoclasts per well or per unit area.

-

Osteoblast Proliferation Assay ([³H]thymidine Incorporation)

Objective: To measure the effect of PTHrP C-terminal fragments on osteoblast DNA synthesis.

Cell Source: Fetal rat osteoblasts or osteoblastic cell lines (e.g., UMR 106).

Protocol (adapted from[6]):

-

Cell Culture:

-

Isolate osteoblasts from fetal rat calvaria by sequential collagenase digestion.

-

Culture the cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.

-

-

Treatment:

-

Seed the cells into 24-well plates.

-

After 24 hours, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of PTHrP(107-139) or Osteostatin (e.g., 10⁻¹² to 10⁻⁸ M) in DMEM with 1% FBS for 24 hours.

-

-

[³H]thymidine Labeling:

-

During the last 4 hours of the treatment period, add [³H]thymidine (1 µCi/mL) to each well.

-

-

Measurement:

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA with 5% trichloroacetic acid (TCA) for 30 minutes at 4°C.

-

Wash the precipitate twice with 5% TCA.

-

Solubilize the DNA in 0.5 M NaOH.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Normalize the counts to the protein content of each well.

-

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration in response to PTHrP C-terminal fragments.

Cell Line: UMR 106 rat osteosarcoma cells.

Protocol (adapted from[8]):

-

Cell Preparation:

-

Culture UMR 106 cells in DMEM with 10% FBS.

-

Seed the cells onto glass coverslips and allow them to adhere and grow for 48 hours.

-

-

Fura-2 AM Loading:

-

Wash the cells with a HEPES-buffered saline solution (HBS).

-

Incubate the cells with 5 µM Fura-2 AM in HBS for 60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification for at least 20 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with HBS.

-

Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Add PTHrP(107-139) or Osteostatin at the desired concentration to the perfusion buffer and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Signaling Pathways

The distinct biological effects of Osteostatin are mediated by specific signaling cascades in osteoclasts and osteoblasts.

Osteoclast Signaling Pathway

The inhibitory effect of Osteostatin on osteoclast differentiation is centered on the downregulation of NFATc1. The precise receptor and upstream signaling events are still under investigation, but the current understanding is depicted below.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UMR-106. Culture Collections [culturecollections.org.uk]

- 3. NFATc1 Induces Osteoclast Fusion Via Up-Regulation of Atp6v0d2 and the Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteostatin Inhibits M-CSF+RANKL-Induced Human Osteoclast Differentiation by Modulating NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Comparison of the skeletal effects induced by daily administration of PTHrP (1-36) and PTHrP (107-139) to ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Osteostatin: A C-Terminal Fragment of PTHrP with Dual Anabolic and Anti-Resorptive Potential in Bone Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteostatin, the C-terminal fragment of Parathyroid Hormone-related Protein (PTHrP) corresponding to amino acids 107-139, and its active pentapeptide core, PTHrP(107-111) (TRSAW), have emerged as promising therapeutic targets in the management of musculoskeletal diseases.[1][2] This technical guide provides a comprehensive overview of the biological functions, signaling pathways, and experimental methodologies associated with human Osteostatin. Possessing a dual mechanism of action, Osteostatin stimulates bone formation (anabolic effect) while concurrently inhibiting bone resorption (anti-resorptive effect), distinguishing it as a compelling candidate for the treatment of conditions characterized by bone loss, such as osteoporosis and cancer-induced bone disease.[1][2] This document synthesizes key quantitative data, details experimental protocols, and visualizes complex biological processes to serve as a critical resource for researchers and professionals in the field of bone biology and drug development.

Introduction: Osteostatin as a PTHrP C-Terminal Fragment

Parathyroid hormone-related protein (PTHrP) is a polyhormone that undergoes post-translational processing to generate various fragments with distinct biological activities.[3] While the N-terminal fragment of PTHrP shares homology with parathyroid hormone (PTH) and interacts with the PTH1 receptor to regulate calcium homeostasis, the C-terminal fragments operate through different mechanisms.[4][5] Osteostatin, encompassing PTHrP(107-139), was first identified for its potent ability to inhibit osteoclastic bone resorption.[4][5] Subsequent research has pinpointed the pentapeptide sequence TRSAW (PTHrP(107-111)) as the minimal functional domain responsible for this activity.[4][6] Unlike the N-terminal fragments, the actions of Osteostatin are independent of the PTH1R, suggesting the existence of a yet-to-be-identified specific receptor.[4] This unique mode of action, coupled with its dual anabolic and anti-resorptive properties, positions Osteostatin as a molecule of significant interest for therapeutic development.[1][7]

Biological Functions and Mechanism of Action

Osteostatin exerts a bimodal influence on bone remodeling by directly targeting the key cellular players: osteoclasts and osteoblasts.

Anti-Resorptive Effects: Inhibition of Osteoclastogenesis

Osteostatin has been demonstrated to be a potent inhibitor of bone resorption by directly affecting osteoclasts, the cells responsible for bone breakdown.[5] Its primary anti-resorptive mechanism involves the inhibition of osteoclast differentiation from their precursor cells.[7]

Studies have shown that Osteostatin decreases the formation of multinucleated, TRAP-positive osteoclasts in a concentration-dependent manner.[7][8] This is achieved through the modulation of key signaling pathways integral to osteoclastogenesis. Specifically, Osteostatin has been found to downregulate the expression of critical osteoclast-specific genes, including Cathepsin K and Osteoclast Associated Ig-like Receptor (OSCAR).[7] A pivotal aspect of its mechanism is the inhibition of the nuclear translocation of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclast differentiation.[7] By preventing NFATc1 from entering the nucleus, Osteostatin effectively halts the genetic program that drives the maturation of osteoclast precursors.[7]

Anabolic Effects: Stimulation of Osteoblast Function

In addition to its anti-resorptive properties, Osteostatin exhibits anabolic effects by promoting the proliferation and activity of osteoblasts, the bone-forming cells.[6][9] Treatment of osteoblasts with Osteostatin leads to a dose-dependent increase in cell number, DNA synthesis ([3H]thymidine incorporation), and protein synthesis ([3H]phenylalanine incorporation).[6] This proliferative effect has been attributed to the pentapeptide core, PTHrP(107-111).[6]

Furthermore, Osteostatin has been shown to enhance the expression of genes associated with osteoblastic maturation and function, including osteoprotegerin (OPG).[9] OPG is a crucial decoy receptor that inhibits bone resorption by binding to RANKL, thereby preventing osteoclast activation. The stimulatory effect of Osteostatin on OPG expression further contributes to its overall anti-resorptive profile.[9]

Signaling Pathways

The signaling cascades initiated by Osteostatin are distinct for osteoclasts and osteoblasts and are independent of the classical PTH1R pathway.

Osteoclast Signaling Pathway

The inhibitory effect of Osteostatin on osteoclast differentiation is primarily mediated through the suppression of the RANKL-induced signaling pathway. By preventing the nuclear translocation of NFATc1, Osteostatin interferes with a critical downstream event in RANKL signaling.[7]

References

- 1. Osteostatin, a peptide for the future treatment of musculoskeletal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. db.cngb.org [db.cngb.org]

- 3. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Stimulation of osteoblast proliferation by C-terminal fragments of parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osteostatin Inhibits M-CSF+RANKL-Induced Human Osteoclast Differentiation by Modulating NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The C-terminal fragment of parathyroid hormone-related peptide promotes bone formation in diabetic mice with low-turnover osteopaenia - PMC [pmc.ncbi.nlm.nih.gov]

Osteostatin's Core Mechanism of Action in Osteoclasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteostatin (B167076), the C-terminal pentapeptide (107-111) of the parathyroid hormone-related protein (PTHrP), has emerged as a significant regulator of bone metabolism. This technical guide delineates the core mechanism of action of human osteostatin in osteoclasts, the primary cells responsible for bone resorption. Extensive research demonstrates that osteostatin's principal anti-resorptive effect stems from its ability to inhibit the differentiation of osteoclast precursors, rather than impairing the function of mature osteoclasts. The central molecular event in this process is the downregulation of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master transcription factor for osteoclastogenesis. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Inhibition of Osteoclast Differentiation

Osteostatin exerts its primary effect by impeding the formation of mature, multinucleated osteoclasts from their monocytic precursors. This inhibition is dose-dependent and has been demonstrated in various in vitro models.

Quantitative Effects on Osteoclastogenesis

Studies have consistently shown a significant reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts following treatment with osteostatin.

| Osteostatin Concentration | Cell Type | Culture Conditions | Outcome | Reference |

| 100 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | M-CSF + RANKL for 7-9 days | Significant decrease in TRAP+ multinucleated cells | [1][2] |

| 250 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | M-CSF + RANKL for 7-9 days | Dose-dependent, significant decrease in TRAP+ multinucleated cells | [1][2] |

| 500 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | M-CSF + RANKL for 7-9 days | Strong, dose-dependent decrease in TRAP+ multinucleated cells | [1][2] |

Table 1: Summary of quantitative data on the effect of osteostatin on osteoclast differentiation.

Lack of Effect on Mature Osteoclast Function

Notably, osteostatin does not appear to inhibit the resorptive capacity of already differentiated, mature osteoclasts. This suggests that its therapeutic potential lies in preventing the formation of new osteoclasts rather than halting the activity of existing ones.[1]

| Osteostatin Concentration | Cell Type | Assay | Outcome | Reference |

| 100 nM | Mature human osteoclasts | Resorption pit assay | No significant modification of the resorption process | [1] |

| 250 nM | Mature human osteoclasts | Resorption pit assay | No significant modification of the resorption process | [1] |

| 500 nM | Mature human osteoclasts | Resorption pit assay | No significant modification of the resorption process | [1] |

Table 2: Effect of osteostatin on the function of mature osteoclasts.

Molecular Mechanism: Targeting the RANKL-NFATc1 Signaling Axis

The differentiation of osteoclasts is predominantly driven by the interaction of Receptor Activator of Nuclear Factor κB Ligand (RANKL) with its receptor, RANK, on the surface of osteoclast precursors.[3][4] This interaction triggers a cascade of intracellular signaling events culminating in the activation of NFATc1.[5] Osteostatin intervenes in this critical pathway.

Downregulation of Key Osteoclastogenic Genes

Osteostatin treatment leads to a decrease in the mRNA expression of several key genes essential for osteoclast differentiation and function.

| Gene | Function | Effect of Osteostatin | Reference |

| NFATc1 | Master transcription factor for osteoclastogenesis | Decreased mRNA levels | [1] |

| Cathepsin K | A key protease responsible for the degradation of bone matrix proteins | Decreased mRNA levels | [1] |

| OSCAR | Osteoclast-associated Ig-like receptor, a co-stimulatory receptor in osteoclastogenesis | Decreased mRNA levels | [1] |

Table 3: Effect of osteostatin on the expression of osteoclast-specific genes.

Inhibition of NFATc1 Nuclear Translocation

The pivotal action of osteostatin is the inhibition of the nuclear translocation of NFATc1.[1] By preventing NFATc1 from entering the nucleus, osteostatin effectively blocks the transcription of genes required for osteoclast differentiation.

The proposed signaling pathway is as follows:

Caption: Osteostatin inhibits RANKL-induced osteoclast differentiation by downregulating NFATc1.

While the precise receptor for osteostatin on osteoclast precursors is not fully elucidated, evidence suggests its action is downstream of RANK activation, potentially involving Protein Kinase C (PKC).[1]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of osteostatin.

Osteoclast Differentiation Assay

This workflow outlines the process for assessing the impact of osteostatin on the formation of osteoclasts from human peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for assessing osteostatin's effect on osteoclast differentiation.

-

Cell Source: Adherent human peripheral blood mononuclear cells (PBMCs).[1]

-

Differentiation Induction: Macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[1]

-

Treatment: Osteostatin at final concentrations of 100, 250, and 500 nM.[1][2]

-

Detection: Tartrate-resistant acid phosphatase (TRAP) staining. TRAP-positive cells with three or more nuclei are counted as mature osteoclasts.[1]

Resorption Pit Assay

This assay evaluates the functional ability of mature osteoclasts to resorb bone matrix.

-

Cell Seeding: Mature osteoclasts are seeded onto a plate with a mineralized matrix surface.[1]

-

Treatment: Incubated with osteostatin at concentrations of 100, 250, and 500 nM.[1]

-

Analysis: The area of resorption pits is quantified using imaging software.[1]

Gene Expression Analysis

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of key osteoclastogenic genes.

-

Method: Osteoclast precursors are stimulated with M-CSF and RANKL in the presence or absence of osteostatin. RNA is then extracted, reverse-transcribed to cDNA, and subjected to qRT-PCR analysis for genes such as NFATc1, Cathepsin K, and OSCAR.[1]

NFATc1 Nuclear Translocation Study

Immunofluorescence is employed to visualize the subcellular localization of the NFATc1 protein.

-

Method: Osteoclast precursors are treated with osteostatin and stimulated with RANKL for a short period. Cells are then fixed, permeabilized, and incubated with an antibody specific for NFATc1, followed by a fluorescently labeled secondary antibody. Nuclear staining (e.g., with DAPI) is used to identify the nucleus, and the localization of NFATc1 is observed via fluorescence microscopy.[1]

Conclusion and Future Directions

The primary mechanism of action of human osteostatin in osteoclasts is the inhibition of their differentiation through the downregulation of the master transcription factor NFATc1. This is achieved by reducing NFATc1 mRNA levels and, critically, by preventing its translocation to the nucleus. This targeted action on osteoclastogenesis, without affecting the function of mature osteoclasts, positions osteostatin as a promising candidate for therapeutic interventions in diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.[1][6][7]

Future research should focus on identifying the specific cell surface receptor for osteostatin on osteoclast precursors and further elucidating the upstream signaling events that connect osteostatin binding to the inhibition of the NFATc1 pathway. A deeper understanding of these processes will be crucial for the development of novel osteostatin-based therapeutics for the treatment of bone disorders.

References

- 1. Osteostatin Inhibits M-CSF+RANKL-Induced Human Osteoclast Differentiation by Modulating NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. longdom.org [longdom.org]

- 6. Osteostatin Inhibits Collagen-Induced Arthritis by Regulation of Immune Activation, Pro-Inflammatory Cytokines, and Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Osteostatin (Human): An In-depth Technical Guide to its Anti-inflammatory Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: Osteostatin, the C-terminal fragment of the parathyroid hormone-related protein (PTHrP), specifically the pentapeptide sequence Thr-Arg-Ser-Ala-Trp (TRSAW), has emerged as a promising regulator of bone metabolism with significant anti-inflammatory and immunomodulatory capabilities. This document provides a comprehensive technical overview of the anti-inflammatory properties of human Osteostatin, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data on Anti-inflammatory Effects

Osteostatin has been shown to modulate the expression of key cytokines and immune cell populations in various inflammatory models. The following tables summarize the quantitative effects of Osteostatin treatment.

Table 1: Effect of Osteostatin on Pro-inflammatory and Anti-inflammatory Cytokine Levels in a Collagen-Induced Arthritis (CIA) Mouse Model

| Cytokine | Treatment Group | Concentration in Paw Homogenates (pg/mg protein) | % Change vs. Arthritic Control | p-value | Reference |

| Pro-inflammatory | |||||

| IL-1β | Arthritic Control | 150 ± 20 | - | - | [1][2] |

| Osteostatin (80 µg/kg) | 80 ± 15 | ↓ 46.7% | < 0.05 | [1][2] | |

| Osteostatin (120 µg/kg) | 75 ± 12 | ↓ 50.0% | < 0.05 | [1][2] | |

| TNF-α | Arthritic Control | 250 ± 30 | - | - | [1][2] |

| Osteostatin (80 µg/kg) | 140 ± 25 | ↓ 44.0% | < 0.05 | [1][2] | |

| Osteostatin (120 µg/kg) | 130 ± 20 | ↓ 48.0% | < 0.05 | [1][2] | |

| IL-6 | Arthritic Control | 300 ± 40 | - | - | [1][2] |

| Osteostatin (80 µg/kg) | 180 ± 30 | ↓ 40.0% | < 0.05 | [1][2] | |

| Osteostatin (120 µg/kg) | 160 ± 25 | ↓ 46.7% | < 0.05 | [1][2] | |

| IL-2 | Arthritic Control | 120 ± 15 | - | - | [1][2] |

| Osteostatin (80 µg/kg) | 70 ± 10 | ↓ 41.7% | < 0.05 | [1][2] | |

| Osteostatin (120 µg/kg) | 60 ± 8 | ↓ 50.0% | < 0.05 | [1][2] | |

| IL-17 | Arthritic Control | 80 ± 10 | - | - | [1][2] |

| Osteostatin (80 µg/kg) | 50 ± 8 | ↓ 37.5% | < 0.05 | [1][2] | |

| Osteostatin (120 µg/kg) | 45 ± 7 | ↓ 43.8% | < 0.05 | [1][2] | |

| Anti-inflammatory | |||||

| IL-10 | Arthritic Control | 50 ± 8 | - | - | [1][2] |

| Osteostatin (80 µg/kg) | 90 ± 12 | ↑ 80.0% | < 0.05 | [1][2] | |

| Osteostatin (120 µg/kg) | 100 ± 15 | ↑ 100.0% | < 0.05 | [1][2] |

Table 2: Effect of Osteostatin on T-Cell Proliferation and Cytokine Release

| Parameter | Treatment Group | Measurement | % Change vs. Arthritic Control | p-value | Reference |

| T-Cell Proliferation | Arthritic Control | High | - | - | [1] |

| Osteostatin (120 µg/kg) | Reduced to near naïve levels | Significant Reduction | < 0.05 | [1] | |

| Cytokine Release | |||||

| IL-2 | Arthritic Control | High | - | - | [1] |

| Osteostatin (120 µg/kg) | Significantly Reduced | Significant Reduction | < 0.05 | [1] | |

| IL-4 | Arthritic Control | High | - | - | [1] |

| Osteostatin (80 µg/kg) | Significantly Reduced | Significant Reduction | < 0.05 | [1] | |

| Osteostatin (120 µg/kg) | Significantly Reduced | Significant Reduction | < 0.05 | [1] | |

| IFN-γ | Arthritic Control | High | - | - | [1] |

| Osteostatin (80 µg/kg) | Significantly Reduced | Significant Reduction | < 0.05 | [1] | |

| Osteostatin (120 µg/kg) | Significantly Reduced | Significant Reduction | < 0.05 | [1] |

Table 3: Effect of Osteostatin on Osteoclast Differentiation

| Parameter | Osteostatin Concentration | Result | % Inhibition | p-value | Reference |

| Osteoclast Differentiation | 100 nM | Decreased | Not specified | < 0.01 | [3] |

| 250 nM | Decreased | Not specified | < 0.01 | [3] | |

| 500 nM | Decreased | Not specified | < 0.01 | [3] | |

| mRNA Levels | |||||

| Cathepsin K | 500 nM | Decreased | Not specified | < 0.05 | [3] |

| OSCAR | 500 nM | Decreased | Not specified | < 0.05 | [3] |

| NFATc1 | 500 nM | Decreased | Not specified | < 0.05 | [3] |

Key Signaling Pathways Modulated by Osteostatin

Osteostatin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and NFATc1 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In inflammatory conditions, its activation leads to the transcription of pro-inflammatory cytokines. Osteostatin has been shown to inhibit the activation of the NF-κB pathway.[4]

Modulation of the NFATc1 Signaling Pathway

Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) is a master transcription factor for osteoclastogenesis. Osteostatin has been demonstrated to inhibit the nuclear translocation of NFATc1, thereby suppressing osteoclast differentiation.[3][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model for rheumatoid arthritis.

Protocol:

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Primary Immunization (Day 0):

-

Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

-

-

Arthritis Onset and Scoring (Day 28-35 onwards):

-

Monitor mice daily for signs of arthritis.

-

Score each paw on a scale of 0-4 based on erythema and swelling.

-

-

Osteostatin Treatment:

-

Upon onset of arthritis, administer Osteostatin (80 or 120 µg/kg) or vehicle control subcutaneously daily.

-

-

Endpoint Analysis:

-

Histology: At the end of the experiment, sacrifice mice, and collect hind paws. Fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.

-

Cytokine Analysis: Homogenize paw tissue and measure cytokine levels using ELISA or multiplex bead arrays.

-

In Vitro Osteoclast Differentiation Assay

This assay assesses the direct effect of Osteostatin on the formation of bone-resorbing osteoclasts.

Protocol:

-

Cell Culture:

-

Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.

-

Culture BMMs in α-MEM supplemented with 10% FBS, antibiotics, and 30 ng/mL M-CSF for 3 days to generate osteoclast precursors.

-

-

Osteoclast Differentiation:

-

Plate osteoclast precursors in 96-well plates.

-

Induce differentiation by adding 50 ng/mL RANKL and 30 ng/mL M-CSF.

-

Treat cells with varying concentrations of Osteostatin (e.g., 100, 250, 500 nM) or vehicle control.

-

Culture for 4-5 days, replacing the medium every 2 days.

-

-

TRAP Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

-

Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

-

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to measure the levels of key proteins in the NF-κB signaling pathway.

Protocol:

-

Cell Treatment and Lysis:

-

Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with Osteostatin for 1 hour.

-

Stimulate with an inflammatory agent like lipopolysaccharide (LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

Conclusion

Osteostatin demonstrates significant anti-inflammatory properties, primarily through the downregulation of pro-inflammatory cytokines and the inhibition of inflammatory cell differentiation and activation. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB and NFATc1. These findings highlight the therapeutic potential of Osteostatin for the treatment of inflammatory conditions, particularly those affecting the joints such as rheumatoid arthritis. Further research is warranted to fully elucidate its clinical utility.

References

- 1. Osteostatin Inhibits Collagen-Induced Arthritis by Regulation of Immune Activation, Pro-Inflammatory Cytokines, and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osteostatin Inhibits Collagen-Induced Arthritis by Regulation of Immune Activation, Pro-Inflammatory Cytokines, and Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osteostatin Inhibits M-CSF+RANKL-Induced Human Osteoclast Differentiation by Modulating NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteostatin Mitigates Gouty Arthritis through the Inhibition of Caspase-1 Activation and Upregulation of Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Osteostatin (Human) in Bone Regeneration and Fracture Healing

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteostatin, a C-terminal fragment of the Parathyroid Hormone-related Protein (PTHrP), is emerging as a significant peptide with therapeutic potential in musculoskeletal diseases.[1] Corresponding to the PTHrP(107-139) sequence, with its core activity residing in the pentapeptide sequence TRSAW (PTHrP 107-111), Osteostatin exhibits a dual mechanism of action that is highly relevant for bone regeneration and fracture healing.[1][2] It possesses both anti-resorptive properties, by directly inhibiting osteoclast differentiation and function, and anabolic effects, by promoting the proliferation and differentiation of osteoprogenitor cells.[3][4] This technical guide synthesizes the current preclinical data on human Osteostatin, detailing its molecular mechanisms, summarizing quantitative outcomes from key studies, and providing standardized experimental protocols. The information presented herein is intended to support further research and development of Osteostatin as a novel therapy for bone repair.

Introduction to Osteostatin

Parathyroid Hormone-related Protein (PTHrP) is a crucial modulator of bone formation and remodeling.[5] While its N-terminal fragment shares homology with Parathyroid Hormone (PTH) and is known for its anabolic effects, the C-terminal fragments, including Osteostatin, possess distinct biological activities.[6][7] Osteostatin, specifically the PTHrP(107-139) fragment, is a potent inhibitor of osteoclastic bone resorption.[8] Its unique properties make it an attractive candidate for promoting bone formation and regeneration, distinct from the mechanisms of PTH-based therapies.[6]

Molecular Mechanisms of Action

Osteostatin's efficacy in bone regeneration stems from its dual influence on the two key cell types in bone remodeling: osteoclasts and osteoblasts.

Inhibition of Osteoclastogenesis (Anti-Resorptive Action)

Osteostatin directly targets osteoclast precursors to inhibit their differentiation into mature, bone-resorbing osteoclasts. This is achieved by modulating key signaling pathways that are essential for osteoclastogenesis. Studies have shown that Osteostatin inhibits osteoclast differentiation induced by Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[3] The primary mechanism involves the downregulation of the master regulator of osteoclast differentiation, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1).[3] Furthermore, Osteostatin has been shown to inhibit the NF-κB pathway and reduce the local production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are known to enhance osteoclast activity.[3][4]

Stimulation of Osteogenesis (Anabolic Action)

In addition to its anti-resorptive effects, Osteostatin promotes bone formation by acting on osteoprogenitor cells. Transient exposure to PTHrP(107-139) has been found to enhance human osteoblastic cell differentiation and survival by activating the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] More recently, studies have shown that under hypoxic conditions, which are typical in a bone defect or fracture environment, Osteostatin improves the proliferation and osteogenic differentiation of mesenchymal stem cells (MSCs).[10] This effect is mediated by the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that, in turn, promotes angiogenesis—a critical process for delivering nutrients and cells necessary for bone repair.[10]

Preclinical Evidence in Bone Regeneration

The therapeutic potential of Osteostatin is supported by a growing body of in vitro and in vivo preclinical data.

In Vitro Studies

In vitro experiments have been crucial in elucidating the cellular mechanisms of Osteostatin. Key findings demonstrate a dose-dependent inhibition of osteoclast formation and a favorable modulation of gene expression in osteoprogenitor cells.

Table 1: Summary of Quantitative Data from In Vitro Studies

| Cell Type | Treatment | Concentration | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Human Osteoclast Precursors | Osteostatin | 100, 250, 500 nM | Significant reduction in TRAP-positive multinucleated cells (p < 0.01 vs. control). | [3] |

| Human Periosteum-Derived Osteoprogenitor Cells | Osteostatin-coated scaffold | 100 nM (coating solution) | Upregulation of Osteoprotegerin (OPG) gene expression and a lower RANKL:OPG mRNA ratio after 24h. | [2][11] |

| Mouse Mesenchymal Stem Cells (MSCs) under Hypoxia | Osteostatin | 200 nM | Significantly reversed the inhibitory effect of hypoxia on osteogenic differentiation and enhanced MSC proliferation. | [10] |

| Human Mesenchymal Stem Cells (hMSCs) | Osteostatin + Zinc on mesoporous glass scaffolds | Not specified | Together, but not independently, induced osteoblast differentiation genes RUNX2 and ALP after 7 days. |[12] |

In Vivo Animal Models

Animal studies have translated the promising in vitro results into tangible evidence of enhanced bone healing in clinically relevant models. These studies often involve the creation of critical-sized bone defects that would not heal on their own, providing a rigorous test for regenerative therapies.

Table 2: Summary of Quantitative Data from In Vivo Studies

| Animal Model | Defect Type | Treatment | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Mice with Glucocorticoid-impaired bone regeneration | Tibial marrow ablation | PTHrP(107-139) | Reversed the decrease in bone formation and osteoblast numbers caused by glucocorticoids. | [5] |

| Rats | Critical-sized (5 mm) femoral cortical bone defect | Osteostatin-coated porous titanium implant | Significantly increased bone regeneration at 4 weeks (p=0.005). At 12 weeks, femurs recovered 66% of original torque strength vs. 53% for uncoated implants. | [2][11] |

| Diabetic Mice | Vertebral bone | Osteostatin | Normalized decreased mineral apposition rate and bone formation at 2 weeks. |[6] |

Key Experimental Protocols

Standardized protocols are essential for the consistent evaluation of Osteostatin's bioactivity. The following sections detail common methodologies.

In Vitro Osteoclast Differentiation Assay

-

Cell Seeding: Isolate osteoclast precursors (e.g., human peripheral blood mononuclear cells or bone marrow macrophages) and seed them in 96-well plates.

-

Stimulation: Culture cells in a medium containing M-CSF (e.g., 25 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.

-

Treatment: Concurrently, treat experimental wells with varying concentrations of Osteostatin (e.g., 100, 250, 500 nM).[3] Include a vehicle control group.

-

Incubation: Culture the cells for 7-9 days, replacing the medium every 2-3 days with fresh cytokines and Osteostatin.[3]

-

Staining and Analysis: Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. Counterstain with hematoxylin (B73222) to visualize nuclei.

-

Quantification: Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope.[3]

Animal Model: Rat Critical-Sized Cortical Bone Defect

-

Animal and Anesthesia: Use skeletally mature male rats (e.g., Sprague-Dawley). Anesthetize the animal using appropriate and approved methods (e.g., isoflurane (B1672236) inhalation).

-

Surgical Procedure: Create a 5 mm full-thickness segmental defect in the mid-diaphysis of the femur using a surgical saw under constant saline irrigation.

-

Implantation: Stabilize the defect with an internal plate or intramedullary pin. Place a porous titanium scaffold (or other biomaterial) into the defect. Scaffolds in the experimental group should be pre-coated with Osteostatin (e.g., by soaking in a 100 nM solution for 24 hours).[2] The control group receives an uncoated scaffold.

-

Post-operative Care: Suture the wound and provide post-operative analgesia and care according to institutional guidelines.

-

Healing Period and Euthanasia: Allow the animals to heal for a predetermined period (e.g., 4, 8, or 12 weeks). Euthanize the animals at the endpoint.

-

Analysis: Harvest the femurs for analysis.

-

Micro-computed Tomography (μCT): Quantify new bone volume, trabecular thickness, and scaffold integration.

-

Histology: Perform histological staining (e.g., H&E, Masson's Trichrome) to assess tissue morphology, cell infiltration, and bone formation.

-

Mechanical Testing: Perform torsional or three-point bending tests to determine the biomechanical strength (e.g., maximum torque, stiffness) of the healed femur.[2]

-

Therapeutic Potential and Drug Development

The preclinical data strongly suggest that Osteostatin is a viable candidate for therapeutic development in orthopedics and traumatology.

-

Standalone Therapy: Systemic or local injection of Osteostatin could be explored for accelerating fracture healing, particularly in compromised patients (e.g., those with osteoporosis or on glucocorticoid therapy).[5][13]

-

Biomaterial Coatings: The ability of Osteostatin to enhance the osteoinductive properties of scaffolds makes it an ideal coating for bone graft substitutes used in spinal fusion, joint revision, and filling large bone voids.[2][12] This approach localizes the peptide's effect, potentially increasing efficacy and reducing systemic exposure.

-

Future Directions: Further research is needed to optimize dosing, release kinetics from biomaterials, and long-term safety. Ultimately, well-designed clinical trials will be necessary to confirm its efficacy in human patients.[14]

Conclusion

Osteostatin (human) is a promising osteoinductive peptide that uniquely combines anti-resorptive and anabolic activities to promote bone regeneration and fracture healing. Its mechanisms of action, involving the inhibition of osteoclastogenesis via the NFATc1 pathway and the promotion of osteogenesis through VEGFR-2 and HIF-1α signaling, are well-supported by preclinical evidence. The quantitative data from both in vitro and in vivo studies demonstrate its potential to significantly enhance bone repair. As a candidate for either standalone administration or as a functional coating for biomaterials, Osteostatin represents a compelling avenue for the development of next-generation orthopedic therapies.

References

- 1. Osteostatin, a peptide for the future treatment of musculoskeletal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osteostatin-coated porous titanium can improve early bone regeneration of cortical bone defects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Role of the N- and C-terminal fragments of parathyroid-hormone-related protein as putative therapies to improve bone regeneration under high glucocorticoid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.isciii.es [scielo.isciii.es]

- 7. researchgate.net [researchgate.net]

- 8. Osteostatin (human) peptide [novoprolabs.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Osteostatin improves the Osteogenic differentiation of mesenchymal stem cells and enhances angiogenesis through HIF-1α under hypoxia conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Osteostatin potentiates the bioactivity of mesoporous glass scaffolds containing Zn2+ ions in human mesenchymal stem cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of osteoporosis and its treatment on fracture healing a systematic review of animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencedaily.com [sciencedaily.com]

Investigating Osteostatin as a treatment for inflammatory arthritis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory arthritis, including debilitating conditions like rheumatoid arthritis, is characterized by chronic inflammation, synovial hyperplasia, and progressive destruction of cartilage and bone. Current therapeutic strategies, while effective for many, are not without limitations, including adverse effects and loss of efficacy. This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Osteostatin, a C-terminal peptide fragment of the parathyroid hormone-related protein (PTHrP), has emerged as a promising candidate. Preclinical studies have demonstrated its potent anti-inflammatory, immunomodulatory, and bone-protective effects in models of inflammatory arthritis. This technical guide provides a comprehensive overview of the current understanding of Osteostatin's therapeutic potential, focusing on its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development in this area.

Introduction

Osteostatin, the PTHrP(107-111) peptide, was initially recognized for its role in bone metabolism, specifically its ability to promote bone repair and inhibit bone resorption.[1][2] Subsequent research has unveiled its significant immunomodulatory and anti-inflammatory properties, positioning it as a potential therapeutic for inflammatory joint diseases.[3][4] In murine models of collagen-induced arthritis (CIA), a well-established animal model for rheumatoid arthritis, Osteostatin administration after the onset of disease has been shown to decrease the severity of arthritis, as well as the associated cartilage and bone degradation.[1][3][4][5] This document synthesizes the key preclinical findings, delves into the molecular mechanisms underpinning Osteostatin's therapeutic effects, and provides detailed experimental methodologies to aid in the design of future studies.

Preclinical Efficacy of Osteostatin in Inflammatory Arthritis

The therapeutic potential of Osteostatin has been primarily investigated in the collagen-induced arthritis (CIA) mouse model. The data consistently demonstrates a dose-dependent reduction in the clinical and pathological features of arthritis.

Clinical and Histopathological Improvements

Administration of Osteostatin to mice with established CIA resulted in a significant reduction in the macroscopic arthritis score.[4] Histological analysis of the ankle joints revealed that Osteostatin treatment led to a notable decrease in inflammation, cartilage degradation (as evidenced by safranin-O staining), and bone erosion.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of Osteostatin in the CIA mouse model.

| Parameter | Control (Arthritic) | Osteostatin (80 µg/kg) | Osteostatin (120 µg/kg) | Reference |

| Arthritis Macroscopic Score | High | Decreased | Significantly Decreased | [4] |

| Bone Density (Hounsfield units) | Significantly Reduced | Normalized | Normalized | [3] |

Table 1: Clinical and Bone Density Parameters in CIA Mice Treated with Osteostatin

| Cytokine/Marker | Control (Arthritic) | Osteostatin-Treated | Effect of Osteostatin | Reference |

| Pro-inflammatory Cytokines | ||||

| IL-1β | Elevated | Reduced | Inhibition | [1][3][4] |

| IL-2 | Elevated | Reduced | Inhibition | [1][4] |

| IL-6 | Elevated | Reduced | Inhibition | [1][3][4] |

| IL-17 | Elevated | Reduced | Inhibition | [1][4] |

| TNF-α | Elevated | Reduced | Inhibition | [1][3][4] |

| Anti-inflammatory Cytokine | ||||

| IL-10 | Normal/Low | Enhanced | Upregulation | [1][3][4] |

| Bone Resorption Markers | ||||

| RANKL | Elevated | Reduced | Inhibition | [1][3] |

| Dickkopf-related protein 1 (DKK-1) | Elevated | Reduced | Inhibition | [1][3] |

| T-Cell Subsets | ||||

| RORγt+CD4+ T cells | Elevated | Downregulated | Inhibition | [1] |

| FoxP3+CD8+ T cells | Normal/Low | Upregulated | Upregulation | [1] |

| Serum Immunoglobulins | ||||

| IgG2a | Elevated | Reduced | Inhibition | [1] |

Table 2: Modulation of Inflammatory and Bone Resorption Markers by Osteostatin in CIA Mice

Mechanism of Action

Osteostatin exerts its therapeutic effects through a multi-faceted mechanism of action that involves the modulation of key signaling pathways in both immune and resident joint cells.

Inhibition of Pro-inflammatory Signaling

A crucial aspect of Osteostatin's anti-inflammatory action is its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][6] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[7] By suppressing NF-κB activation, Osteostatin effectively dampens the inflammatory cascade within the arthritic joint.[1][6]

Regulation of Osteoclastogenesis

Excessive bone resorption by osteoclasts is a hallmark of inflammatory arthritis, leading to erosions and joint destruction. Osteostatin has been shown to directly inhibit osteoclast differentiation and function.[3][5] This is achieved through the downregulation of the master transcription factor for osteoclastogenesis, NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) .[2][5] The inhibition of NFATc1 nuclear translocation prevents the expression of key osteoclast-specific genes, such as cathepsin K and OSCAR.[5]

Promotion of Antioxidant Responses

Recent studies have highlighted the antioxidant properties of Osteostatin. It has been shown to enhance the translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) to the nucleus in macrophages.[1][8] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, Osteostatin can mitigate oxidative stress, a significant contributor to the pathology of inflammatory arthritis.[8]

Signaling Pathway Diagram

Caption: Osteostatin's multifaceted mechanism of action in inflammatory arthritis.

Experimental Protocols

This section provides a detailed methodology for a key preclinical experiment used to evaluate the efficacy of Osteostatin.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an autoimmune arthritis in mice that mimics the pathology of human rheumatoid arthritis and to assess the therapeutic effect of Osteostatin.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Osteostatin (lyophilized powder)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles (27G)

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (100 µL per mouse).

-

Administer the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (100 µL per mouse).

-

Administer the booster emulsion intradermally at the base of the tail.

-

-

Onset of Arthritis and Treatment:

-

Monitor mice daily for the onset of clinical signs of arthritis (erythema and swelling of the paws), which typically occurs between days 24 and 28.

-

Once arthritis is established (clinical score ≥ 2), randomize the mice into treatment groups (e.g., vehicle control, Osteostatin 80 µg/kg, Osteostatin 120 µg/kg).

-

Reconstitute Osteostatin in sterile PBS.

-

Administer Osteostatin or vehicle control subcutaneously (s.c.) daily.

-

-

Clinical Assessment:

-

Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

-

Termination and Sample Collection (e.g., Day 42):

-

Euthanize mice and collect blood for serum analysis (e.g., cytokine levels, antibody titers).

-

Harvest paws for histological analysis and lymph nodes for T-cell population analysis.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating Osteostatin in a CIA mouse model.

Future Directions and Conclusion

The preclinical data strongly support the therapeutic potential of Osteostatin in inflammatory arthritis. Its unique mechanism of action, targeting both inflammatory and bone-destructive pathways, makes it an attractive candidate for further development. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and understand the in vivo behavior of the peptide.

-

Combination Therapies: Investigating the synergistic effects of Osteostatin with existing disease-modifying antirheumatic drugs (DMARDs).

-

Translational Studies: Moving towards studies in larger animal models and eventually, human clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Osteostatin Inhibits Collagen-Induced Arthritis by Regulation of Immune Activation, Pro-Inflammatory Cytokines, and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

The Osteostatin Pentapeptide: A Technical Guide to its Structure-Activity Relationship and Biological Function

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Osteostatin, the pentapeptide fragment PTHrP(107-111) with the amino acid sequence Threonine-Arginine-Serine-Alanine-Tryptophan (TRSAW), is a C-terminal domain of the Parathyroid Hormone-related Protein (PTHrP).[1] Initially identified as a potent inhibitor of osteoclastic bone resorption, Osteostatin has since been recognized for its multifaceted role in bone metabolism, including anabolic and anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationship of Osteostatin, its signaling mechanisms in key bone cell lineages, and detailed protocols for its study. While comprehensive quantitative structure-activity relationship (SAR) data for a systematic series of analogs are not extensively available in the public literature, this guide synthesizes the existing qualitative and mechanistic data to inform future research and drug development efforts.

Introduction

Parathyroid Hormone-related Protein (PTHrP) is a polyhormone with diverse biological functions. While its N-terminal region shares homology with Parathyroid Hormone (PTH) and interacts with the PTH1 receptor, its C-terminal fragments possess distinct biological activities.[2] The pentapeptide PTHrP(107-111), named Osteostatin, represents the minimal active sequence responsible for potent inhibition of bone resorption.[1] Beyond its anti-resorptive effects, Osteostatin has demonstrated osteogenic potential, making it a molecule of significant interest for the treatment of musculoskeletal diseases such as osteoporosis and for applications in bone regeneration.[1][2] This document details the current understanding of how the structure of this pentapeptide relates to its function.

Structure-Activity Relationship (SAR) of Osteostatin

Table 1: Summary of Qualitative SAR Findings for Osteostatin (TRSAW)

| Position/Modification | Residue(s) | Observation | Implication |

| N-Terminus | Thr (107) | A free amino terminus is required for full biological activity. | N-terminal modifications or extensions may significantly reduce or abolish activity. |

| C-Terminus | Trp (111) | The C-terminal tryptophan is crucial for activity. | The indole (B1671886) side chain of tryptophan is likely a key pharmacophore for receptor interaction. |

| Stereochemistry | L-amino acids | A retroinverted peptide (composed of D-amino acids in reverse sequence) is considerably less potent than the native L-peptide. | The specific three-dimensional arrangement of side chains is critical for biological function, suggesting a specific receptor-ligand interaction. |

| Core Sequence | TRSAW | This pentapeptide sequence contains the full bone resorption inhibitory activity of the larger PTHrP(107-139) fragment. | This highly conserved sequence represents the minimal pharmacophore required for activity. |

Signaling Pathways

Osteostatin exerts its effects on bone cells through distinct signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Osteoblast Signaling Pathway

In osteoblastic cells, Osteostatin's osteogenic and pro-survival actions are mediated through a VEGF-independent transactivation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This initiates a downstream cascade involving Src family kinases, ERK, and Akt.

-

Initiation: Osteostatin (PTHrP(107-111)) interacts with the cell surface, leading to the activation of Src kinase.

-

VEGFR-2 Transactivation: Activated Src phosphorylates VEGFR-2 at tyrosine residue Tyr-1059. This occurs independently of VEGF binding and leads to the dimerization and activation of the receptor.

-

Downstream Cascades: Phosphorylated VEGFR-2 serves as a scaffold to activate two major signaling arms:

-

ERK Pathway: Leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which translocates to the nucleus to regulate gene expression.

-

PI3K/Akt Pathway: Leads to the phosphorylation of Akt, a key regulator of cell survival and apoptosis.

-

-

Cellular Response: The activation of these pathways culminates in increased osteoblast survival, proliferation, and the upregulation of osteogenic genes like VEGF and osteoprotegerin (OPG).

Osteoclast Signaling Pathway

Osteostatin inhibits osteoclast differentiation primarily by suppressing the activity of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).

-

Initiation: Osteoclast precursors are stimulated by M-CSF and RANKL, which initiates the differentiation program.

-

Osteostatin Intervention: In the presence of Osteostatin, the crucial nuclear translocation of NFATc1 is inhibited.

-

Downstream Effects: By preventing NFATc1 from entering the nucleus, Osteostatin blocks the auto-amplification of NFATc1 and the transcription of key osteoclast-specific genes, such as Cathepsin K (Ctsk) and Osteoclast-associated receptor (Oscar).

-

Cellular Response: The result is a concentration-dependent decrease in the formation of mature, multinucleated osteoclasts. Notably, Osteostatin does not appear to affect the resorptive activity of already mature osteoclasts.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Osteostatin and its analogs.

Osteoclast Differentiation and Resorption Assay

This protocol describes the generation of human osteoclasts from peripheral blood mononuclear cells (PBMCs) and the assessment of Osteostatin's effect on their differentiation and function.

Protocol Details:

-

Cell Isolation: Isolate PBMCs from human buffy coats by Ficoll-Paque density gradient centrifugation.

-

Precursor Culture: Seed adherent PBMCs in α-MEM supplemented with 10% fetal bovine serum (FBS), 25 ng/mL Macrophage Colony-Stimulating Factor (M-CSF), and 25 ng/mL Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).

-

Treatment: On day 0, add Osteostatin or its analogs to the culture medium at desired concentrations (e.g., 100, 250, and 500 nM).

-

Differentiation: Culture the cells for 10-14 days, replacing the medium with fresh cytokines and peptide every 3 days.

-

Differentiation Assessment (TRAP Staining):

-

Fix cells with 4% paraformaldehyde.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a leukocyte acid phosphatase kit.

-

Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) and count them under a light microscope.

-

-

Functional Assessment (Pit Resorption Assay):

-

To assess the function of mature osteoclasts, first differentiate the cells for 10 days as described above.

-

Lift the mature osteoclasts and re-seed them onto bone-mimicking calcium phosphate-coated plates.

-

Treat the mature osteoclasts with Osteostatin for 48-72 hours.

-

Remove cells with a bleach solution and visualize the resorbed "pit" areas using microscopy. Quantify the total pit area using image analysis software.

-

Osteoblast Differentiation and Mineralization Assay

This protocol outlines the procedure to assess the osteogenic potential of Osteostatin on pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary mesenchymal stem cells.

Protocol Details:

-

Cell Seeding: Plate pre-osteoblastic cells (e.g., MC3T3-E1) in a suitable growth medium (e.g., α-MEM with 10% FBS) and allow them to reach confluence.

-

Induction of Differentiation: Upon reaching confluence, switch the medium to an osteogenic differentiation medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Treatment: Add Osteostatin or its analogs to the differentiation medium at the desired concentration (e.g., 100 nM).

-

Culture: Culture the cells for 14-21 days, replacing the medium with fresh differentiation factors and peptide every 2-3 days.

-

Assessment of Early Differentiation (Alkaline Phosphatase - ALP Activity):

-

At an early time point (e.g., day 7), lyse the cells.

-

Measure ALP activity in the cell lysate using a colorimetric assay that detects the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.

-

Normalize the ALP activity to the total protein content of the lysate.

-

-

Assessment of Late Differentiation (Matrix Mineralization - Alizarin Red S Staining):

-

At a late time point (e.g., day 21), fix the cell monolayer with 4% paraformaldehyde.

-

Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2), which specifically binds to calcium deposits.

-

Wash away excess stain and visualize the red-orange stained mineralized nodules.

-

For quantification, the stain can be eluted with cetylpyridinium (B1207926) chloride and the absorbance measured spectrophotometrically.

-

Conclusion and Future Directions

Osteostatin (PTHrP(107-111)) is a potent pentapeptide with significant therapeutic potential, exhibiting both anti-resorptive and anabolic activities on bone. Its function is mediated through distinct, well-defined signaling pathways in osteoclasts and osteoblasts. Structure-activity relationship studies indicate that a free N-terminus and the C-terminal tryptophan are critical for its function, and that the native stereochemistry is required for full potency.

The primary gap in the current knowledge is the lack of comprehensive, quantitative SAR data for a wide range of Osteostatin analogs. Future research should focus on the systematic synthesis and evaluation of analogs, including single-point mutations (e.g., alanine (B10760859) scanning), substitutions with non-natural amino acids, and cyclization strategies. The resulting quantitative data would be invaluable for developing peptidomimetics or small molecules with enhanced stability, bioavailability, and targeted activity, paving the way for novel therapeutics in bone regeneration and the treatment of metabolic bone diseases.

References

- 1. Antiproliferative effect of the C-terminal fragments of parathyroid hormone-related protein, PTHrP-(107-111) and (107-139), on osteoblastic osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Human Osteostatin Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteostatin is a pentapeptide, with the amino acid sequence Threonine-Arginine-Serine-Alanine-Tryptophan (TRSAW), corresponding to the C-terminal fragment (residues 107-111) of the human parathyroid hormone-related protein (PTHrP).[1] This peptide has garnered significant interest in the field of bone metabolism due to its potent inhibitory effects on osteoclastic bone resorption. Research has demonstrated that Osteostatin can promote bone repair in animal models and may play a crucial role in the development of therapeutics for musculoskeletal diseases such as osteoporosis.[2] The mechanism of action involves the inhibition of osteoclast differentiation by modulating the nuclear translocation of the master transcription factor, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[3][4]

These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of human Osteostatin using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Physicochemical Properties of Human Osteostatin (TRSAW)

| Property | Value |

| Sequence | H-Thr-Arg-Ser-Ala-Trp-OH |

| Molecular Formula | C₂₇H₄₁N₉O₈ |

| Molecular Weight | 631.67 g/mol |

| Amino Acid Composition | 1x Thr, 1x Arg, 1x Ser, 1x Ala, 1x Trp |

Table 2: Typical Materials and Reagents for Osteostatin Synthesis

| Material/Reagent | Supplier (Example) | Grade |

| Fmoc-Trp(Boc)-Wang Resin | Sigma-Aldrich, Novabiochem | Synthesis Grade |

| Fmoc-Ala-OH | Sigma-Aldrich, Novabiochem | Synthesis Grade |

| Fmoc-Ser(tBu)-OH | Sigma-Aldrich, Novabiochem | Synthesis Grade |

| Fmoc-Arg(Pbf)-OH | Sigma-Aldrich, Novabiochem | Synthesis Grade |

| Fmoc-Thr(tBu)-OH | Sigma-Aldrich, Novabiochem | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |

| Piperidine (B6355638) | Sigma-Aldrich | ACS Reagent Grade |

| HBTU | Sigma-Aldrich | ≥99.5% |

| DIPEA | Sigma-Aldrich | ≥99.5% |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |

| Diethyl Ether | Fisher Scientific | Anhydrous |

| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC Grade |

Table 3: Expected Yield and Purity of Synthetic Osteostatin

| Parameter | Expected Value | Method of Determination |

| Crude Peptide Yield | 70-90% | Gravimetric analysis |

| Purity of Crude Peptide | 50-70% | Analytical RP-HPLC |